Pibrozelesin hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

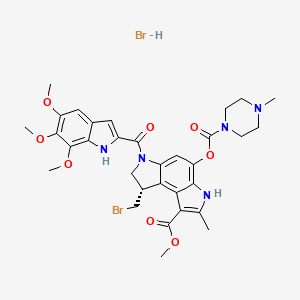

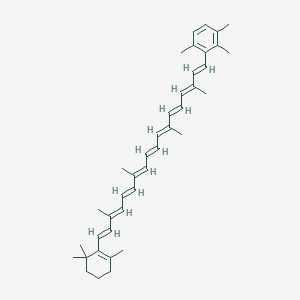

KW-2189 es un nuevo antibiótico antitumoral que pertenece a la familia de la duocarmicina. Es un derivado soluble en agua de la duocarmicina B2, conocido por su potente actividad antitumoral. KW-2189 ha sido seleccionado para ensayos clínicos debido a su mejorada solubilidad en agua, estabilidad y eficacia antitumoral en comparación con su compuesto precursor .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de KW-2189 implica la condensación de duocarmicina B2 con tert-butoxicarbonilpiperazina y cloroformato de 4-nitrofenilo en presencia de trietilamina en diclorometano. Esta reacción produce el derivado piperazinocarboxilato, que se procesa posteriormente para obtener KW-2189 .

Métodos de Producción Industrial: La producción industrial de KW-2189 sigue rutas sintéticas similares, pero a mayor escala, asegurando la pureza y la consistencia necesarias para las aplicaciones farmacéuticas. El proceso implica medidas estrictas de control de calidad para mantener la eficacia y la seguridad del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: KW-2189 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: KW-2189 puede oxidarse para formar varios metabolitos.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir diferentes derivados.

Sustitución: KW-2189 puede participar en reacciones de sustitución, particularmente las que implican sus grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: En las reacciones de sustitución se emplean reactivos como los halógenos y los nucleófilos.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de KW-2189, que pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

KW-2189 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la química de los derivados de la duocarmicina.

Biología: Se investiga por sus efectos en los procesos celulares y las interacciones con el ADN.

Medicina: Se explora como un posible agente terapéutico para varios tipos de cáncer, incluidos los carcinomas de pulmón, estómago, hígado, páncreas y mama

Industria: Se utiliza en el desarrollo de nuevos agentes antitumorales y formulaciones de medicamentos.

Mecanismo De Acción

KW-2189 ejerce sus efectos uniéndose a la ranura menor del ADN, lo que lleva a roturas de la cadena de ADN e inhibición de la síntesis de ADN. El compuesto se activa mediante la carboxilesterasa, que lo convierte en su forma activa. Esta forma activa tiene una mayor actividad de unión al ADN y citotoxicidad, lo que da como resultado la interrupción de los procesos celulares y la inducción de la muerte celular .

Compuestos Similares:

Duocarmicina B2: El compuesto precursor de KW-2189, conocido por su potente actividad antitumoral pero con menor solubilidad en agua.

CC-1065: Un compuesto estructuralmente similar con alta actividad antitumoral pero asociado con toxicidad letal retardada.

Pibrozelesina: Otro derivado de la duocarmicina con propiedades antitumorales similares

Singularidad de KW-2189: KW-2189 se destaca por su mejorada solubilidad en agua, estabilidad y menor toxicidad en comparación con su compuesto precursor y otros derivados similares. Su capacidad para inducir roturas de la cadena de ADN e inhibir la síntesis de ADN lo convierte en un candidato prometedor para su posterior desarrollo como agente antitumoral .

Comparación Con Compuestos Similares

Duocarmycin B2: The parent compound of KW-2189, known for its potent antitumor activity but with lower water solubility.

CC-1065: A structurally similar compound with high antitumor activity but associated with delayed lethal toxicity.

Pibrozelesin: Another duocarmycin derivative with similar antitumor properties

Uniqueness of KW-2189: KW-2189 stands out due to its improved water solubility, stability, and reduced toxicity compared to its parent compound and other similar derivatives. Its ability to induce DNA strand breaks and inhibit DNA synthesis makes it a promising candidate for further development as an antitumor agent .

Propiedades

Número CAS |

148778-32-9 |

|---|---|

Fórmula molecular |

C32H37Br2N5O8 |

Peso molecular |

779.5 g/mol |

Nombre IUPAC |

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrobromide |

InChI |

InChI=1S/C32H36BrN5O8.BrH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1 |

Clave InChI |

YMALQNICPSISCA-GMUIIQOCSA-N |

SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br |

SMILES isomérico |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br |

SMILES canónico |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br |

Sinónimos |

Benzo(1,2-b:4,3-b')dipyrrole-1-carboxylic acid, 8-(bromomethyl)-3,6,7,8-tetrahydro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (S)- KW 2189 KW-2189 methyl(1S)-1-bromomethyl-7-methyl-5-((4-methylpiperazinyl)carbonyloxy)-3-((5,6,7-trimethoxy-2-indolyl)carbonyl)-1,2-dihydro-3H-pyrrolo(3,2-e)indole-8-carboxylate hydrobromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7-chloro-5-[(3S,5R)-3,4,5-trimethylpiperazine-1-carbonyl]-4H-imidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B1247254.png)

![2-[[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-[(E,2S,3R)-3-benzoyloxy-2-(hexadecanoylamino)octadec-4-enoxy]-3-(carboxymethoxy)oxan-2-yl]methoxy]acetic acid](/img/structure/B1247255.png)

![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)

![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1247257.png)

![N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B1247265.png)